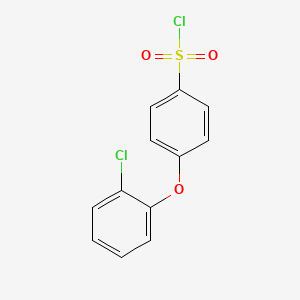

4-(2-chlorophenoxy)benzenesulfonyl Chloride

Overview

Description

4-(2-Chlorophenoxy)benzenesulfonyl chloride (CAS 175135-00-9) is a sulfonyl chloride derivative characterized by a 2-chlorophenoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₇Cl₂NO₅S, with a molecular weight of 348.15 g/mol . The compound’s structure combines a sulfonyl chloride group (-SO₂Cl) with a 2-chlorophenoxy moiety, making it reactive in nucleophilic substitution reactions. It is commonly used in organic synthesis, particularly for preparing sulfonamides, esters, and other functionalized aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chlorophenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chlorophenol is replaced by the benzenesulfonyl chloride group.

Another method involves the reaction of 2-chlorophenol with chlorosulfonic acid, followed by the addition of phosphorus pentachloride to form the sulfonyl chloride . This method requires careful control of reaction conditions, including temperature and the use of an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using the methods described above. The reactions are carried out in batch or continuous reactors, with careful monitoring of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-(2-chlorophenoxy)benzenesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions (e.g., pyridine or triethylamine) to facilitate the substitution reaction.

Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used to hydrolyze the sulfonyl chloride group.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonic Acids: Formed by hydrolysis.

Sulfonamides: Formed by reduction.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-(2-Chlorophenoxy)benzenesulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of anti-inflammatory and analgesic drugs. The compound's ability to modify biological activity makes it valuable in drug design.

Case Study:

In a study published in 2022, researchers synthesized novel compounds using this compound, demonstrating its effectiveness in modifying pharmacological properties to enhance therapeutic outcomes .

Agrochemical Formulations

This compound is also utilized in the formulation of agrochemicals, specifically herbicides and pesticides. It enhances crop protection by targeting specific plant physiological processes, thereby improving agricultural productivity.

Data Table: Agrochemical Applications

| Agrochemical Type | Active Ingredient | Function |

|---|---|---|

| Herbicides | Glyphosate | Weed control |

| Pesticides | Chlorpyrifos | Insecticide |

Polymer Chemistry

In polymer chemistry, this compound acts as a coupling agent in polymerization reactions. This enhances the properties of materials used in coatings and adhesives, contributing to their performance and durability.

Example:

The compound has been employed to improve the adhesion properties of epoxy resins, making them more suitable for industrial applications where strong bonding is crucial .

Diagnostic Reagents

The compound is also significant in the synthesis of diagnostic agents used in medical imaging. Its derivatives are employed to enhance imaging techniques, aiding in the detection of various diseases.

Application Highlight:

Research indicates that derivatives of this compound can improve contrast in imaging studies, facilitating better diagnosis .

Research and Development

In academic and industrial research settings, this compound serves as a valuable tool for developing new chemical entities. Its ability to undergo various chemical reactions allows researchers to explore novel applications and synthesize new compounds.

Research Insight:

A recent publication highlighted its utility in synthesizing new derivatives that exhibit antimicrobial properties, showcasing its potential beyond traditional applications .

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives .

The molecular targets and pathways involved depend on the specific application of the compound. For example, in the synthesis of enzyme inhibitors, the compound may target the active site of the enzyme, forming a covalent bond with a nucleophilic residue (e.g., serine or cysteine) in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

4-(2-Methyl-2-propenoxy)benzenesulfonyl Chloride

- Molecular Formula : C₁₀H₁₁ClO₃S

- Key Features: The 2-methylpropenoxy group introduces steric hindrance and electron-donating effects, reducing electrophilicity compared to the nitro-containing target compound. It is synthesized via thionyl chloride treatment of sodium 4-(2-methyl-2-propenoxy)benzenesulfonate, yielding an 80% product as a colorless liquid .

- Applications : Used in hydrosilylation reactions to synthesize silicon-containing intermediates .

4′-Fluorobiphenyl-4-sulfonyl Chloride

- Molecular Formula : C₁₂H₈ClFO₂S

- Key Features : The biphenyl backbone increases molecular rigidity and lipophilicity. The fluorine atom enhances electronegativity, improving stability against hydrolysis compared to chlorine or nitro groups. Its molecular weight (270.71 g/mol ) is lower than the target compound’s, influencing solubility in polar solvents .

4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl Chloride

- Molecular Formula : C₈H₅Cl₂F₂O₃S

- However, this substituent also makes the compound highly hydrolyzable, requiring anhydrous handling .

4-(Methylsulfonyl)benzenesulfonyl Chloride

- Key Features : The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonyl chloride group. Market data indicate its industrial production for use in pharmaceuticals and agrochemicals .

Physical and Chemical Properties

Key Differences and Trends

Reactivity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance sulfonyl chloride reactivity, while electron-donating groups (e.g., -OCH₃) reduce it.

Stability : Bulky substituents (e.g., triethoxysilyl) improve hydrolytic stability, whereas halogenated ethoxy groups (e.g., dichloro-difluoroethoxy) increase sensitivity .

Industrial Relevance : Compounds with simple substituents (e.g., methyl, methoxy) are more commercially prevalent due to lower synthesis costs .

Biological Activity

4-(2-Chlorophenoxy)benzenesulfonyl chloride, also known as a sulfonamide derivative, is an organic compound with the molecular formula C₁₂H₈Cl₂O₃S and a molecular weight of approximately 303.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a chemical intermediate in the synthesis of other biologically active compounds.

Chemical Structure and Properties

The structure of this compound features a chlorophenoxy group attached to a benzenesulfonyl chloride moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer cell proliferation and apoptosis. Below are key findings from various studies:

Antiproliferative Activity

A study evaluating various sulfonamide derivatives, including this compound, demonstrated its antiproliferative effects on several human cancer cell lines. The compound was tested against HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells. The results indicated that the compound inhibited cell growth effectively, with IC50 values in the low micromolar range.

Table 1: Antiproliferative Activity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 5.0 | Induction of apoptosis and cell cycle arrest |

| M21 | 4.5 | Disruption of microtubule dynamics |

| MCF7 | 6.0 | Inhibition of angiogenesis |

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.

- Microtubule Disruption : It binds to the colchicine site on β-tubulin, disrupting microtubule formation, which is critical for mitosis .

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in cancer treatment:

- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays demonstrated that compounds similar to this compound significantly inhibited angiogenesis and tumor growth, comparable to known chemotherapeutic agents like combretastatin A-4 .

- Combination Therapy : Investigations into combination therapies revealed that when used alongside conventional chemotherapeutics, the sulfonamide exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Toxicology and Safety Profile

While the therapeutic potential is significant, it is essential to consider the safety profile of this compound:

- Acute Toxicity : Animal studies indicate moderate acute toxicity levels.

- Irritation Potential : The compound may cause skin irritation upon contact, necessitating careful handling in laboratory settings.

- Carcinogenicity : Long-term exposure studies are required to assess any potential carcinogenic effects fully .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-chlorophenoxy)benzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. A common approach is reacting 4-(2-chlorophenoxy)benzenesulfonic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Optimization includes controlling stoichiometry (e.g., 1:3 molar ratio of sulfonic acid to SOCl₂) and reaction time (6–8 hours at 70–80°C). Catalysts like DMF (0.1–0.5 mol%) can accelerate the reaction. Purity is enhanced via vacuum distillation or recrystallization from non-polar solvents . Reaction progress is monitored using TLC or FT-IR to track sulfonyl chloride formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Confirm S=O stretching vibrations (~1370 cm⁻¹ and 1170 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), while sulfonyl chloride groups influence deshielding patterns.

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., 297.6 g/mol).

- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm.

Cross-referencing with databases like NIST ensures data accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite.

Safety data from structurally similar sulfonyl chlorides (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) recommend avoiding water contact due to exothermic hydrolysis .

Q. How does solvent polarity affect the solubility and reactivity of this compound in organic reactions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in dichloromethane (DCM), THF, or DMF. Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions by stabilizing transition states. For example, in amidation reactions, DMF improves yields by 15–20% compared to toluene. Solubility tests via gravimetric analysis (10–25°C) guide solvent selection .

Advanced Research Questions

Q. How can computational chemistry aid in designing reaction pathways for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for sulfonamide formation. Tools like Gaussian or ORCA model charge distribution on the sulfonyl group, identifying electrophilic sites. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating reaction outcomes before lab testing .

Q. What mechanistic insights explain unexpected byproducts in sulfonamide synthesis using this compound?

- Methodological Answer : Common byproducts (e.g., disulfonyl esters) arise from competing reactions with residual water or alcohols. Mechanistic studies using kinetic isotope effects (KIEs) or deuterated solvents reveal hydrolysis pathways. For instance, D₂O slows hydrolysis rates by 2–3x, confirming nucleophilic attack at the sulfur center. LC-MS and 2D NMR (e.g., HSQC) isolate and identify byproducts .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this sulfonyl chloride?

- Methodological Answer :

- Step Tracking : Use in-situ IR or inline UV spectroscopy to monitor intermediates.

- Purification : Employ flash chromatography (hexane:EtOAc gradients) to remove unreacted starting materials.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

Case studies on biphenyl-4-sulfonyl chloride show yield improvements (from 45% to 72%) via these strategies .

Q. What analytical approaches resolve discrepancies in reported purity and stability data?

- Methodological Answer : Combine orthogonal methods:

- Karl Fischer Titration : Quantify water content (<0.1% for stable batches).

- DSC/TGA : Assess thermal stability (decomposition onset >150°C).

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks; track purity via HPLC.

Discrepancies often stem from hydrolysis during storage, as seen in 2-chloroethanesulfonyl chloride studies .

Q. How can researchers identify and quantify trace impurities in industrial-grade batches?

- Methodological Answer : GC-MS headspace analysis detects volatile impurities (e.g., residual SOCl₂). For non-volatiles, use UPLC-QTOF with ESI+ ionization. Limit tests (e.g., <0.05% sulfonic acid) align with pharmacopeial guidelines. A study on 4-biphenylsulfonyl chloride achieved LODs of 0.01% using these methods .

Q. What reactor design parameters optimize scalability for high-throughput synthesis?

- Methodological Answer : Continuous-flow reactors minimize exothermic risks by enhancing heat dissipation. Key parameters:

- Residence Time : 10–15 minutes at 80°C.

- Mixing Efficiency : Use static mixers to ensure reagent homogeneity.

- Pressure Control : Maintain 1–2 bar to prevent solvent evaporation.

CRDC guidelines (RDF2050112) emphasize modular designs for rapid scale-up .

Properties

IUPAC Name |

4-(2-chlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-11-3-1-2-4-12(11)17-9-5-7-10(8-6-9)18(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZBGLOVCXTRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383341 | |

| Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-84-4 | |

| Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610277-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.